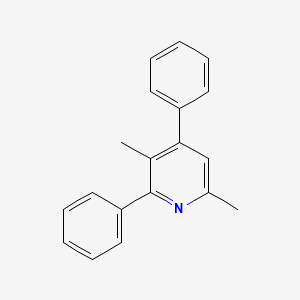
3,6-Dimethyl-2,4-diphenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-2,4-diphenylpyridine is an aromatic heterocyclic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2,4-diphenylpyridine can be synthesized through various methods. One common approach involves the modified Chichibabin reaction, where aromatic aldehydes react with 4’-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd/C) . Another method involves the Hantzsch-type strategy, which employs the oxidative coupling of β-enamine carbonyl compounds with rongalite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
3,6-Dimethyl-2,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyridine ring.
科学的研究の応用
3,6-Dimethyl-2,4-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 3,6-Dimethyl-2,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the presence of methyl and phenyl groups can influence the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
2,6-Diphenylpyridine: Lacks the methyl groups present in 3,6-Dimethyl-2,4-diphenylpyridine, resulting in different chemical properties and reactivity.
4-Aryl-2,6-diphenylpyridine: Contains additional aryl groups, which can further modify its chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of both methyl and phenyl groups, which enhance its chemical stability and reactivity. These structural features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C19H17N |
|---|---|
分子量 |
259.3 g/mol |
IUPAC名 |
3,6-dimethyl-2,4-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)15(2)19(20-14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChIキー |
UBVGVXMRQVHSCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















